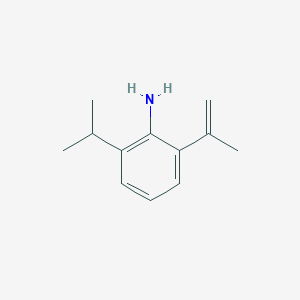
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is an organic compound with a unique structure that includes both isopropyl and prop-1-en-2-yl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. For example, the reaction of 2-isopropylaniline with prop-1-en-2-yl bromide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, reduced alkenes.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)aniline: Lacks the prop-1-en-2-yl group.
6-(Prop-1-en-2-yl)aniline: Lacks the isopropyl group.
2,6-Diisopropylaniline: Contains two isopropyl groups instead of one isopropyl and one prop-1-en-2-yl group.
Uniqueness
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is unique due to the presence of both isopropyl and prop-1-en-2-yl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions and applications compared to its similar counterparts.
Properties
CAS No. |
94239-10-8 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-propan-2-yl-6-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C12H17N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9H,1,13H2,2-4H3 |
InChI Key |
QBNMSFIOEZARAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















